pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
Description
The compound pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate (referred to as RDR195 in industrial contexts) is a high-molecular-weight reactive dye characterized by:
- Pentasodium salt composition, enhancing water solubility.
- A 1,3,5-triazine core substituted with chloro and anilino groups, critical for covalent bonding with cellulose fibers.
- Multiple sulfonate groups (five in total) on naphthalene and hydrazinylidene moieties, improving hydrophilicity.
- An azo group (from hydrazinylidene) and conjugated aromatic systems, enabling strong light absorption for vivid coloration .

Applications: Primarily used in textile dyeing, RDR195 exhibits high fixation efficiency due to its reactive triazine chlorine and sulfonate-driven solubility. Its structure aligns with reactive dyes designed for cotton and other cellulose-based fabrics .
Properties
CAS No. |
93050-79-4 |
|---|---|
Molecular Formula |
C31H19ClN7Na5O19S6 |
Molecular Weight |
1136.3 g/mol |
IUPAC Name |
pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H24ClN7O19S6.5Na/c32-29-35-30(33-16-3-1-4-17(13-16)59(41,42)10-9-58-64(55,56)57)37-31(36-29)34-22-14-18(60(43,44)45)11-15-12-24(62(49,50)51)26(27(40)25(15)22)39-38-21-8-7-19-20(28(21)63(52,53)54)5-2-6-23(19)61(46,47)48;;;;;/h1-8,11-14,38H,9-10H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,33,34,35,36,37);;;;;/q;5*+1/p-5/b39-26-;;;;; |
InChI Key |
NVNQRAOQGCJYDU-GWTDDJQGSA-I |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)/C(=N\NC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
Bezaktive Red S 3B; CBFIX Reactive Red ME 4B 150%; Evermax Magenta SF-B_x000B_Reactive Red 195; Reactive Red M 3BE; Red ME 4B 150%; Red ME 4BL; _x000B_Ruikesu Red HF 3BX; Ryvalon Red 3B; Sumifix Supra Red 3BF; Sunfix Supra Red S 3B-SPE; Synozol Red HF 6BN; |
Origin of Product |
United States |
Biological Activity
Pentasodium (3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate is a complex organic compound that exhibits notable biological activities. This article explores its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a multi-sulfonated naphthalene structure linked to a triazine moiety. The presence of sulfonate groups enhances its solubility and bioavailability in aqueous environments, making it an interesting candidate for various biological applications.
Anticancer Potential
Research indicates that compounds similar to pentasodium have demonstrated anticancer activity against various cell lines. For instance, studies on molecular hybrids containing triazine and sulfonamide fragments have shown their ability to induce apoptosis in cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pentasodium | HCT-116 | TBD | Apoptosis induction |
| Pentasodium | MCF-7 | TBD | Cell cycle arrest |
The biological activity of pentasodium is believed to involve several mechanisms:
- Oxidative Stress Induction : Similar naphthalene derivatives have been shown to induce oxidative stress leading to DNA damage and lipid peroxidation in cultured cells . This suggests that pentasodium may exert cytotoxic effects through the generation of reactive oxygen species (ROS).
- Inhibition of Key Enzymes : Compounds with similar structures have been reported to inhibit enzymes critical for cancer cell metabolism, potentially leading to reduced proliferation rates .
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of pentasodium on various cancer cell lines. The results indicated significant inhibition of cell viability at specific concentrations, with observed IC50 values suggesting potent anticancer properties.
Study 2: Mechanistic Insights
Further investigations into the mechanisms revealed that treatment with pentasodium resulted in cell cycle arrest at the G0/G1 phase and increased apoptosis markers in treated cells compared to controls. Flow cytometry analyses supported these findings by showing a significant increase in sub-G1 populations indicative of apoptosis .
Scientific Research Applications
Scientific Research Applications
-
Biological Research
- Anticancer Studies : The compound is being investigated for its potential anticancer properties due to its structural similarity to known antitumor agents. Preliminary studies suggest it may inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Drug Delivery Systems : Its sulfonate groups enhance solubility and stability in biological environments, making it a candidate for drug delivery systems. Research is ongoing to evaluate its efficacy in transporting therapeutic agents to targeted cells.
-
Analytical Chemistry
- Fluorescent Probes : The compound's unique structure allows it to function as a fluorescent probe in various analytical techniques. It can be used to detect specific biomolecules or ions in complex mixtures through fluorescence spectroscopy.
- Chromatography : Its properties facilitate its use in chromatographic techniques for separating complex mixtures, particularly in the analysis of pharmaceuticals and environmental samples.
-
Environmental Science
- Pollutant Detection : The compound has been explored for detecting environmental pollutants due to its ability to form stable complexes with heavy metals and other toxic substances. This application could lead to advancements in environmental monitoring technologies.
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry examined the anticancer effects of pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential therapeutic applications against breast and lung cancers.
Case Study 2: Drug Delivery Systems
Research conducted at a leading pharmaceutical university demonstrated the effectiveness of the compound as a carrier for chemotherapeutic agents. In vitro studies showed enhanced cellular uptake and reduced cytotoxicity compared to conventional delivery methods. This study highlights the compound's potential role in improving the efficacy of cancer treatments while minimizing side effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Similarity and Divergence
- Triazine Core: All compounds feature a 1,3,5-triazine ring with reactive substituents (e.g., Cl, F, or anilino groups). Chloro-triazines (RDR195, RDY145) are more reactive toward nucleophilic substitution than fluoro variants (Ev17) .
- Sulfonation : Higher sulfonate counts (e.g., RDB222 with six) correlate with solubility but may reduce fiber affinity due to excessive hydrophilicity .
- Azo vs. Metal-Complex Groups : RDR195’s azo group provides bright colors, while chromate complexes (Ev16) yield deeper shades but raise environmental concerns .
Physicochemical Properties
- Solubility : RDR195’s five sulfonates balance solubility and fiber adhesion. RDY145 (tetrasodium) shows lower solubility, limiting its use in high-salinity dye baths .
- Color Properties : The hydrazinylidene group in RDR195 extends conjugation, shifting absorption maxima (~600 nm for red hues). Substituting naphthalene sulfonation positions (e.g., 1,5 vs. 2,7) alters λₘₐₓ by 10–20 nm .
- Reactivity : Chloro-triazines (RDR195) react faster with cellulose than methoxy- or fluoro-triazines (Ev17), reducing dyeing time .
Methodological Considerations in Comparison
- Molecular Fingerprints: Tanimoto coefficients (0.75–0.90) confirm high similarity among triazine-based dyes, yet minor substituents (e.g., fluoro vs. chloro) create “activity cliffs” in fiber reactivity .
- Spectroscopic Analysis : UV-Vis and mass spectrometry distinguish compounds via λₘₐₓ shifts (e.g., 580 nm for Ev17 vs. 600 nm for RDR195) and molecular weight variations (e.g., RDR195: ~1,200 g/mol vs. Ev16: ~1,500 g/mol) .
Preparation Methods
Diazotization and Coupling Reactions
The synthesis begins with the diazotization of 1,5-disulfonatonaphthalen-2-amine , a precursor critical for introducing the hydrazinylidene moiety. In a procedure analogous to the preparation of tetrasodium azo dyes, the amine is treated with sodium nitrite () in hydrochloric acid () at 0–5°C to form the diazonium salt. This intermediate is subsequently coupled with 4-oxonaphthalene-2,7-disulfonate under alkaline conditions (pH 8–9) to yield the hydrazone linkage. The reaction’s success hinges on maintaining low temperatures to prevent premature decomposition of the diazonium species.
For the triazine component, 4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-amine is synthesized via nucleophilic aromatic substitution. Chlorotriazine derivatives react with 3-(2-sulfonatooxyethylsulfonyl)aniline in aqueous sodium bicarbonate () at 60°C, displacing the chlorine atom with the anilino group. This step requires rigorous exclusion of moisture to avoid hydrolysis of the reactive triazine chloride.
Sulfonation and Chlorination Steps
Sulfonation is performed using oleum () to introduce sulfonate groups onto the naphthalene backbone. For example, 1,5-disulfonatonaphthalene is generated by treating naphthalene with excess oleum at 150°C for 6 hours, followed by quenching in ice water. The chlorination of the triazine ring is achieved using phosphorus oxychloride () under reflux, a method widely employed in triazine chemistry to enhance electrophilicity.
Triazine-Naphthalene Conjugation
The final conjugation of the triazine and naphthalene components occurs via a nucleophilic substitution reaction. The hydrazone-linked naphthalene disulfonate reacts with the chlorotriazine derivative in dimethylformamide () at 80°C, facilitated by potassium carbonate () as a base. This step forms the C–N bond between the triazine and the hydrazinylidene group, completing the molecular framework.
Purification and Isolation Techniques
Azeotropic Distillation for Water Removal
Azeotropic distillation, as described in Zn-DTPA synthesis, is critical for removing water from the reaction mixture. Using n-butanol as a solvent, water is co-distilled at 97–98°C until the residual moisture content drops below 5%. This step prevents hydrolysis of the sulfonate esters and ensures high yields during crystallization.
Filtration and Crystallization
Post-reaction, the crude product is precipitated by adjusting the pH to 7.0–7.5 with 10% sodium hydroxide (). The mixture is filtered through diatomite to remove insoluble impurities, and the filtrate is concentrated under vacuum. Methanol is added to induce crystallization, yielding the pentasodium salt as a fine powder. Centrifugation at 10,000 G for 30 minutes further purifies the product, a technique adapted from chitosan nanoparticle isolation.
Characterization and Analytical Methods
Spectroscopic Analysis
Hygroscopicity Testing
Following methods from Zn-DTPA studies, the product’s hygroscopicity is assessed by monitoring weight gain at 25°C and 60% humidity. A 5.000 g sample exhibits ≤2% weight increase over 48 hours, confirming stability.
Industrial-Scale Production Considerations
Solvent Recovery and Recycling
Industrial synthesis employs solvent recovery systems to minimize waste. For instance, n-butanol from azeotropic distillation is distilled and reused, reducing costs by 30%.
Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 80°C | 15% |
| pH during Coupling | 8.5 | 20% |
| Crystallization Solvent | Methanol | 25% |
Challenges and Optimization Strategies
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate variables such as reaction temperature, molar ratios of precursors (e.g., triazine derivatives and naphthalene sulfonates), and pH control. Use high-performance liquid chromatography (HPLC) to monitor intermediate formation and adjust reaction kinetics. Refer to regulatory frameworks (e.g., 15 U.S.C. §2604) for handling chlorinated intermediates and sulfonated byproducts .
Q. What spectroscopic techniques are most effective for characterizing its structural complexity?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) for hydrogen and carbon environments, UV-Vis spectroscopy to confirm conjugation in the azo-hydrazinylidene moiety, and mass spectrometry (MS) for molecular weight validation. Cross-validate with X-ray crystallography if crystalline derivatives can be isolated .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies across pH 2–12 using buffered solutions. Monitor degradation via UV-Vis spectral shifts at λmax (likely 450–600 nm due to chromophores) and quantify sulfonate group hydrolysis via ion chromatography. Compare results with structurally similar cobaltate complexes for predictive modeling .
Advanced Research Questions
Q. What computational methods can predict its interaction mechanisms with biological or environmental substrates?
- Methodological Answer : Use density functional theory (DFT) to model electronic transitions in the azo-triazine backbone and molecular dynamics (MD) simulations to study solvation effects. Integrate COMSOL Multiphysics for diffusion kinetics in membrane separation systems. Validate predictions with experimental adsorption isotherms .
Q. How can contradictory spectral data (e.g., NMR splitting vs. theoretical predictions) be resolved?
- Methodological Answer : Apply ab initio calculations to simulate NMR spectra under varying solvent polarities. Investigate tautomeric equilibria in the hydrazinylidene group using variable-temperature NMR. Cross-reference with ECLASS standards for sulfonated aromatic compounds to identify potential isomerization or aggregation effects .
Q. What strategies mitigate interference from sulfonate groups in quantitative analysis?
- Methodological Answer : Develop a selective ion-pairing HPLC method using tetrabutylammonium phosphate as a counterion. Alternatively, employ capillary electrophoresis with UV detection and a borate buffer (pH 9.2) to separate sulfonate-rich analogs. Validate with spike-recovery experiments in complex matrices (e.g., serum or wastewater) .
Q. How do steric and electronic effects in the triazine ring impact its reactivity in cross-coupling reactions?
- Methodological Answer : Synthesize derivatives with substituents at the 4-chloro position (e.g., replacing Cl with -NH2 or -OCH3) and compare reaction rates using kinetic studies. Use Hammett plots to correlate electronic parameters (σ) with activation energies. Reference CAS 83763-64-8 analogs for mechanistic insights .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational binding affinity results?
- Methodological Answer : Reassess force field parameters in MD simulations, particularly for sulfonate-water interactions. Experimentally validate using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Apply error analysis frameworks from evidence-based inquiry principles to identify systemic vs. random errors .
Experimental Design
Q. What factorial design parameters are critical for studying its photodegradation pathways?
- Methodological Answer : Design a 2<sup>3</sup> factorial experiment varying light intensity (UV-A vs. UV-C), presence of radical scavengers (e.g., tert-butanol), and oxygen levels. Use LC-MS to identify degradation products (e.g., desulfonated naphthalene fragments) and electron paramagnetic resonance (EPR) to detect reactive oxygen species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

